1-Methyl-2-(morpholin-4-ylmethyl)benzimidazole-5-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(morpholin-4-ylmethyl)benzimidazole-5-ylamine, also known as MMPI, is a chemical compound that has been studied extensively for its potential use in scientific research. MMPI is a benzimidazole derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
Scientific Research Applications
Antihypertensive Activity
Benzimidazole derivatives, including those with morpholine components, have been synthesized and evaluated for their antihypertensive properties. Studies have shown that these compounds exhibit potent antihypertensive effects, potentially acting as angiotensin II receptor antagonists. This suggests their applicability in the treatment of hypertension, underlining their significance in cardiovascular research (Sharma, Kohli, & Sharma, 2010).
Antioxidant and Anti-inflammatory Activities
Benzimidazole derivatives with morpholine skeletons have been reported to possess significant in vitro antioxidant activities. These activities were assessed through various assays, including Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP), demonstrating their potential in combating oxidative stress. Additionally, some derivatives exhibited substantial anti-inflammatory activity in models like carrageenan-induced rat paw edema, indicating their therapeutic potential in inflammatory diseases (Özil, Parlak, & Baltaş, 2018); (Rathore, Sudhakar, & Ahsan, 2017).
Antimicrobial and Glucosidase Inhibitory Effects
Benzimidazole compounds containing morpholine or related structures have been investigated for their antimicrobial and glucosidase inhibitory effects. Some derivatives have shown promising α-glucosidase inhibitory activity, surpassing standard drugs like acarbose in efficacy. This suggests their potential application in managing diabetes through the inhibition of carbohydrate-digesting enzymes. Moreover, these compounds have exhibited antimicrobial activity, highlighting their possible use in treating infectious diseases (Menteşe, Ülker, & Kahveci, 2015).
Inhibitory Effects on Human Carbonic Anhydrase Isoforms
The inhibition of human carbonic anhydrase isoforms by benzimidazole derivatives, including those with morpholine moieties, has been studied. These compounds showed moderate inhibitory effects on isoforms hCA I and II, which play crucial roles in various physiological processes. This property could be exploited in designing drugs for conditions where the modulation of carbonic anhydrase activity is beneficial (Gul, Yazıcı, Tanc, & Supuran, 2016).
Mechanism of Action
Target of Action
Benzimidazole derivatives, which 1-methyl-2-(morpholin-4-ylmethyl)benzimidazole-5-ylamine is a part of, have been reported to exhibit diverse pharmacological activities .
Mode of Action
Benzimidazole derivatives have been reported to interact with their targets leading to various biological effects .
Biochemical Pathways
Benzimidazole derivatives have been reported to affect various biochemical pathways .
Result of Action
Benzimidazole derivatives have been reported to have various biological effects .
properties
IUPAC Name |
1-methyl-2-(morpholin-4-ylmethyl)benzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-16-12-3-2-10(14)8-11(12)15-13(16)9-17-4-6-18-7-5-17/h2-3,8H,4-7,9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMMEURPEIYFMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N=C1CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(morpholin-4-ylmethyl)benzimidazole-5-ylamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.